molecular formula C15H14ClNO B2441411 2-chloro-N-(2,3-dimethylphenyl)benzamide CAS No. 196617-88-6

2-chloro-N-(2,3-dimethylphenyl)benzamide

Cat. No. B2441411
CAS RN: 196617-88-6
M. Wt: 259.73
InChI Key: OUAGJVUPQKYHDU-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H14ClNO . It is also known by its CAS number 196617-88-6 .


Molecular Structure Analysis

The N—H and C=O bonds in the amide group of this compound are anti to each other. The amide group is inclined at 60.3° to the chloro-substituted benzoyl ring and at 59.2° to the dimethyl-substituted aniline ring .


Physical And Chemical Properties Analysis

This compound is a colorless crystal . It should be stored in a cool dry place and is incompatible with oxidizing agents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research into the synthesis and characterization of related compounds demonstrates advanced techniques to create benzamide derivatives with potential biological activities. For instance, the synthesis of 2-[(2,3-dimethylphenyl)amino]benzonamide azetidine-2-ones involved a multi-step process, showcasing the chemical versatility of benzamide compounds (Noubade et al., 2009).
  • Structural Characterization : Structural studies on benzamide derivatives, such as the conformational analysis of N-(3,4-Dimethylphenyl)benzamide, provide insight into the molecular conformations that could influence the biological activities of these compounds (Gowda et al., 2007).

Biological Activity Exploration

  • Anticonvulsant Activity : Certain benzamide derivatives have been screened for their anticonvulsant properties, indicating the potential use of these compounds in developing new epilepsy treatments (Afolabi et al., 2012).
  • Antitubercular Properties : The synthesis and evaluation of novel benzamide derivatives for anti-tubercular activity highlight the potential of these compounds in combating tuberculosis, a significant global health concern (Nimbalkar et al., 2018).

Polymorphism and Drug Development

  • Drug Polymorphism : Studies on the polymorphism of compounds related to 2-chloro-N-(2,3-dimethylphenyl)benzamide, such as mefenamic acid derivatives, are critical for understanding the different crystalline forms a drug can take, which can affect its solubility, stability, and bioavailability (Cunha et al., 2014).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGJVUPQKYHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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